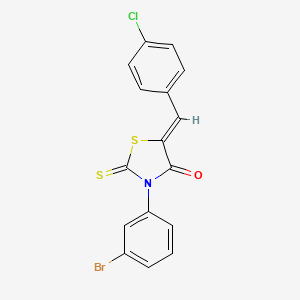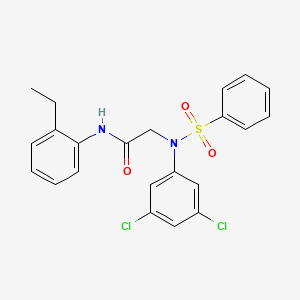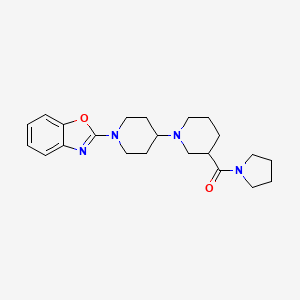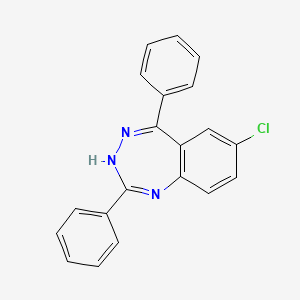
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail in
作用机制
The mechanism of action of 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. Additionally, this compound may interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including protein tyrosine phosphatases. Additionally, this compound has been shown to have anti-tumor effects, potentially through its ability to induce apoptosis in cancer cells. In vivo studies have also suggested that this compound may have potential applications in the treatment of various diseases, including diabetes and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular signaling pathways. Finally, future research may focus on optimizing the synthesis method for this compound to improve its yield and purity.
合成方法
The synthesis of 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-bromoaniline and 4-chlorobenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with thiourea in the presence of hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
属性
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS2/c17-11-2-1-3-13(9-11)19-15(20)14(22-16(19)21)8-10-4-6-12(18)7-5-10/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOYXHAVRPBAF-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B6039419.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-bromophenyl)acetamide](/img/structure/B6039427.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6039428.png)
![1-methyl-4-(3-{1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6039433.png)
![dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate](/img/structure/B6039441.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6039448.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6039453.png)


![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039463.png)
![2-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6039465.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B6039479.png)
![5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)cyclohexane-1,3-dione](/img/structure/B6039481.png)